1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
1-(2,4-Dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group at position 1 and a 2,5-dimethoxybenzenesulfonyl moiety at position 2. This structure combines electron-withdrawing chlorine atoms and electron-donating methoxy groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-28-15-6-8-19(29-2)20(13-15)30(26,27)25-11-10-24-9-3-4-18(24)21(25)16-7-5-14(22)12-17(16)23/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVCSHUXAMLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Dimethoxybenzenesulfonyl Group: This could be done using sulfonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific interactions with molecular targets. These might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Gene Expression: Affecting transcription factors or epigenetic markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Pyrrolo[1,2-a]pyrazine Core
Substituent Variations on the Pyrrolo-Pyrazine Scaffold
- 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (899739-90-3) This analog (MW: 458.53 g/mol) shares the same core and sulfonyl group as the target compound but replaces the 2,4-dichlorophenyl with a 2,5-dimethoxyphenyl group.
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Substitution with a trifluoromethyl group introduces strong electron-withdrawing properties and metabolic stability, contrasting with the dichlorophenyl-sulfonyl combination in the target compound. Such differences may affect binding affinity in enzyme inhibition studies .2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
This derivative includes a Boc-protected amine and a carboxylic acid, enabling functionalization for prodrug development. The target compound’s sulfonyl group offers different hydrogen-bonding capabilities .
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Physicochemical Properties
Solubility and Polarity
Spectroscopic Data
- NMR : Analogous compounds (e.g., ) show aromatic proton resonances between δ 7.0–8.5 ppm for dichlorophenyl groups, consistent with the target’s expected spectrum .
- Mass Spectrometry : A related sulfonamide () exhibits a molecular ion peak at m/z 458.53, suggesting the target compound would display a similar fragmentation pattern .
Biological Activity
1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a pyrrolo[1,2-a]pyrazine core and various substituents. The molecular formula is with a molecular weight of 457.6 g/mol. The presence of both dichlorophenyl and dimethoxybenzenesulfonyl groups suggests potential interactions with various biological targets.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20Cl2N2O4S |
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 956253-26-2 |
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors to modulate signal transduction pathways.
- Gene Expression Alteration : It may influence transcription factors or epigenetic markers affecting gene expression.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:
- In vitro assays demonstrated that certain derivatives showed significant anti-HIV activity in MT-4 cells using the MTT assay method. The derivatives exhibited varying degrees of potency against HIV-1 strains (Abbracchio et al., 2023) .
Antagonistic Effects on P2Y Receptors
Research has also explored the antagonistic effects of this compound on P2Y receptors:
- Compounds derived from similar structures have been shown to act as potent antagonists for P2Y receptors. For example, studies reported IC50 values as low as 0.19 µM for specific derivatives against P2Y1 receptors (Pi et al., 2013) . This suggests that the compound may possess similar activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds:
- The MTT assay was employed to evaluate the cytotoxic effects of various derivatives on cell lines. Results indicated that while some derivatives exhibited low cytotoxicity at therapeutic concentrations, others required further optimization to enhance safety (Hechler & Gachet, 2011) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for developing more effective compounds:
- Studies have shown that modifications in the substituents can significantly impact the biological activity of pyrrolo[1,2-a]pyrazine derivatives. For instance, altering the position or type of substituents can enhance receptor binding affinity and selectivity (Oestreich et al., 2010) .
Case Study 1: Anti-HIV Potency
In a study conducted by Abbracchio et al. (2023), a series of pyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated for their anti-HIV activity. The results showed that certain compounds had promising inhibitory effects on HIV replication in MT-4 cells.
Case Study 2: P2Y Receptor Antagonism
Another study focused on the antagonistic properties of related compounds against P2Y receptors. The researchers found that specific derivatives demonstrated significant inhibition of calcium mobilization in response to ADP stimulation in platelet cells.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Grignard reagent addition to form the pyrrolo[1,2-a]pyrazine core (e.g., using THF as solvent at 0°C with subsequent warming to room temperature) .
- Sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride under anhydrous conditions, followed by purification via column chromatography (eluent: hexane/ethyl acetate gradients) .
- Chlorophenyl substitution via nucleophilic aromatic substitution (e.g., using 2,4-dichlorophenyl boronic acid in a Suzuki coupling reaction) .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonylated intermediates.
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the dichlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and sulfonyl moiety (distinct downfield shifts for SO₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 407.31 for C₁₉H₁₆Cl₂N₂O₃S) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological or catalytic systems?
Methodological Answer:
Q. Q4. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Contradictions may arise from:
- Dynamic processes : Use variable-temperature NMR to detect rotational barriers in the sulfonyl group .
- Impurity interference : Cross-validate with LC-MS to rule out isomeric byproducts .
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming dihedral angles between aromatic rings) .
Q. Q5. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use software like MOE or AutoDock to simulate binding to active sites (e.g., cytochrome P450 enzymes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) for sulfonyl-containing analogs .
- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains using MIC (minimum inhibitory concentration) protocols .
Q. Q6. How can researchers optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-dependent hydrolysis : Assess sulfonyl group stability in buffers (pH 2–12) using UV-Vis spectroscopy (λmax 270–300 nm) .
- Protective formulations : Use lyophilization or cyclodextrin encapsulation to enhance shelf life .
Q. Q7. What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer: Critical issues include:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) .
- Exothermic reactions : Optimize cooling rates during Grignard additions to prevent runaway reactions .
- Cost-effective reagents : Substitute expensive catalysts (e.g., Pd for Suzuki couplings) with nickel-based alternatives .
Data Contradiction and Validation
Q. Q8. How to reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?
Methodological Answer:
- Basis set selection : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for better agreement with XRD data .
- Thermal motion artifacts : Refine XRD data with anisotropic displacement parameters to account for dynamic effects .
- Validation : Compare with structurally similar compounds (e.g., dichlorophenyl analogs) in the Cambridge Structural Database .
Q. Q9. What statistical methods are suitable for analyzing dose-response data in biological assays?
Methodological Answer:
- Non-linear regression : Fit dose-response curves using the Hill equation (e.g., IC₅₀ calculations) .
- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05) .
- Principal Component Analysis (PCA) : Corrogate structural features (e.g., substituent electronegativity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
